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molecular formula C12H7Cl2NO3 B5172135 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

Cat. No. B5172135
M. Wt: 284.09 g/mol
InChI Key: SLMSKHKVYQEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524726B2

Procedure details

According to Scheme 3 Step 2: A suspension of iron (5.07 mmol, 283 mg), acetic acid (1.22 mmol, 70 μL) and of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol, 288 mg) in water/EtOH (1:1, 8 mL) was stirred at 80° C. for 30 minutes. After evaporation of EtOH, the aqueous phase was basified with a saturated solution of NaHCO3 and was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure to yield 3-chloro-4-(3-chlorophenoxy)aniline (1.02 mmol, 258 mg, 100%) as a solid. The product was used without further purification.
Quantity
288 mg
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Name
Quantity
283 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=1>O.CCO.[Fe]>[Cl:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=1)[NH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
288 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC1=CC(=CC=C1)Cl
Name
water EtOH
Quantity
8 mL
Type
solvent
Smiles
O.CCO
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
283 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of EtOH
EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1OC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.02 mmol
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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